molecular formula C9H7F4IO B14760588 1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene

1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene

Katalognummer: B14760588
Molekulargewicht: 334.05 g/mol
InChI-Schlüssel: ZIZCGFCVVVGUAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is an organic compound with a complex structure, characterized by the presence of ethoxy, fluoro, iodo, and trifluoromethyl groups attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compoundsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods utilize microreactor systems to control reaction parameters precisely, leading to consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring .

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethoxy, fluoro, iodo, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and lead to specific biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired .

Eigenschaften

Molekularformel

C9H7F4IO

Molekulargewicht

334.05 g/mol

IUPAC-Name

1-ethoxy-2-fluoro-3-iodo-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F4IO/c1-2-15-7-4-5(9(11,12)13)3-6(14)8(7)10/h3-4H,2H2,1H3

InChI-Schlüssel

ZIZCGFCVVVGUAO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C(F)(F)F)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.